molecular formula C25H20F7NO4S B2378889 2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide

2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide

カタログ番号 B2378889
分子量: 563.5 g/mol
InChIキー: AUIAOCHKUNGZHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XY101 is a potent, selective, and orally active retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonist. It was developed as a potential drug for the treatment of castration-resistant prostate cancer. RORγ directly stimulates transcription of the androgen receptor gene, increasing androgen receptor expression. XY101 has shown promise in reducing the expression and activity of androgen receptors active in castration-resistant prostate cancer, thereby decreasing tumor growth and metastasis .

科学的研究の応用

XY101 has a wide range of scientific research applications, including:

    Chemistry: XY101 is used as a model compound for studying the structure-activity relationship of RORγ inverse agonists.

    Biology: XY101 is used to study the role of RORγ in gene transcription and its impact on cellular processes.

    Medicine: XY101 is being investigated as a potential therapeutic agent for the treatment of castration-resistant prostate cancer.

    Industry: XY101 is used in the development of new drugs and chemical compounds with similar properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of XY101 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and sulfonation, to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of XY101 involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

化学反応の分析

Types of Reactions

XY101 undergoes several types of chemical reactions, including:

    Oxidation: XY101 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert XY101 into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing functional groups in XY101 with other groups to modify its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and sulfonyl chlorides.

Major Products Formed

作用機序

XY101 exerts its effects by binding to the ligand-binding domain of RORγ, inhibiting its activity. This leads to a decrease in the transcription of the androgen receptor gene, reducing androgen receptor expression. The inhibition of RORγ activity also affects other molecular pathways involved in cell growth and proliferation, contributing to its antitumor effects .

類似化合物との比較

Similar Compounds

    SR2211: Another RORγ inverse agonist with similar properties.

    GSK805: A selective RORγ inverse agonist with potent antitumor activity.

    SR0987: A metabolically stable RORγ inverse agonist with good oral bioavailability.

Uniqueness of XY101

XY101 stands out due to its high potency, selectivity, and oral bioavailability. It has shown significant antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent for castration-resistant prostate cancer .

特性

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F7NO4S/c1-2-38(36,37)19-10-3-15(4-11-19)13-22(34)33-18-8-5-16(6-9-18)20-12-7-17(14-21(20)26)23(35,24(27,28)29)25(30,31)32/h3-12,14,35H,2,13H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAOCHKUNGZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。